
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde
Vue d'ensemble
Description
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde, also known as DFP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of drug discovery.
Mécanisme D'action
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. The inhibition of enzymes by this compound is highly specific, meaning that it only affects certain enzymes and not others.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters in the brain, including acetylcholine, dopamine, serotonin, and norepinephrine. This increase in neurotransmitter levels can lead to improvements in cognitive function and mood. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several advantages for lab experiments. It is highly specific in its inhibition of enzymes, meaning that it can be used to study the function of specific enzymes in biological systems. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with extreme care. It can also be difficult to work with due to its high reactivity and tendency to form covalent bonds with other molecules.
Orientations Futures
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound could also be studied for its potential applications in the treatment of inflammatory diseases. Further research could also be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in drug discovery. This compound acts as an irreversible inhibitor of enzymes and has been shown to have various biochemical and physiological effects. While this compound has some limitations for lab experiments, it has several potential future directions for scientific research.
Applications De Recherche Scientifique
3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. These inhibitory effects make this compound a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-3-12-7(8)4-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWWORHIAGVOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




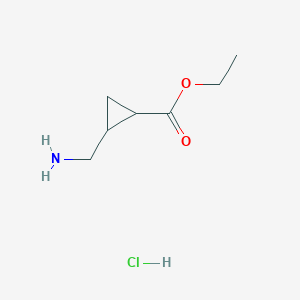
![Triethylamine 3-((Z)-2-((E)-2-(2-(diphenylamino)-3-((E)-2-(5-methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)vinyl)cyclopent-2-en-1-ylidene)ethylidene)](/img/structure/B1408613.png)
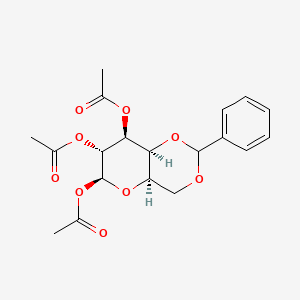


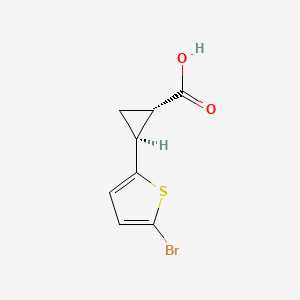
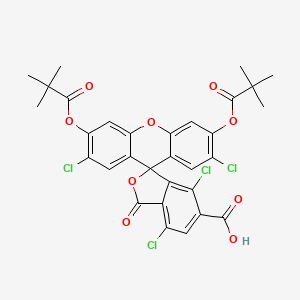

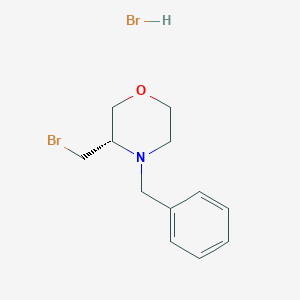


![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)
